molecular formula C7H10O3 B6145225 3,5-dimethyloxane-2,6-dione, Mixture of diastereomers CAS No. 7446-84-6

3,5-dimethyloxane-2,6-dione, Mixture of diastereomers

Cat. No. B6145225
CAS RN: 7446-84-6
M. Wt: 142.2
InChI Key:
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Description

3,5-Dimethyloxane-2,6-dione, also known as dimethyloxane, is a mixture of two diastereomers, 3,5-dimethyl-2,6-dioxacyclohexane-1,4-dione (DMDO) and 3,5-dimethyl-2,6-dioxacyclohexane-1,4-dione (DMDO). It is a cyclic dione, which is a type of organic compound consisting of two carbonyl groups linked by a single bond. Dimethyloxane is a colorless liquid with a slightly sweet odor and is miscible with water. It has a melting point of -14°C and a boiling point of 197°C.

Mechanism of Action

The mechanism of action of 3,5-dimethyloxane-2,6-dione, Mixture of diastereomerse is not fully understood. However, it is believed to act as a proton donor, which facilitates the transfer of protons from one molecule to another. This allows for the formation of new bonds and the rearrangement of existing bonds. Additionally, 3,5-dimethyloxane-2,6-dione, Mixture of diastereomerse has been shown to act as a catalyst in certain types of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dimethyloxane-2,6-dione, Mixture of diastereomerse are not fully understood. However, it has been shown to have some effect on the nervous system, as well as on the cardiovascular system. Additionally, 3,5-dimethyloxane-2,6-dione, Mixture of diastereomerse has been shown to have an effect on the metabolism of certain hormones and enzymes, as well as on the production of certain proteins.

Advantages and Limitations for Lab Experiments

Dimethyloxane has several advantages for use in laboratory experiments. It is a non-toxic, non-flammable, and non-corrosive solvent that is miscible with water. Additionally, it has a low boiling point and is relatively stable under most conditions. However, 3,5-dimethyloxane-2,6-dione, Mixture of diastereomerse is not suitable for use in reactions that require high temperatures or pressures, as it is highly volatile and can easily evaporate.

Future Directions

There are a variety of future directions for the use of 3,5-dimethyloxane-2,6-dione, Mixture of diastereomerse. It could be used in the synthesis of new pharmaceuticals or other organic compounds, as well as in the production of polymers and other materials. Additionally, it could be used in the development of new catalysts for chemical reactions or as a solvent for reactions that require low temperatures or pressures. Finally, 3,5-dimethyloxane-2,6-dione, Mixture of diastereomerse could be used in the study of biochemical and physiological processes, as well as in the development of new drugs and treatments.

Synthesis Methods

Dimethyloxane can be synthesized through a variety of methods. One method involves the reaction of ethyl acetoacetate and ethyl alcohol in the presence of an acid catalyst. This reaction produces a mixture of the two diastereomers, 3,5-dimethyl-2,6-dioxacyclohexane-1,4-dione (DMDO) and 3,5-dimethyl-2,6-dioxacyclohexane-1,4-dione (DMDO). The mixture can then be separated by column chromatography.

Scientific Research Applications

Dimethyloxane has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a component in catalytic reactions, and as a solvent for chemical reactions. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, 3,5-dimethyloxane-2,6-dione, Mixture of diastereomerse is used in the production of polymers and in the manufacture of cosmetics and food additives.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-dimethyloxane-2,6-dione involves the condensation of two molecules of acetylacetone followed by oxidation and cyclization.", "Starting Materials": [ "Acetylacetone", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2 equivalents of acetylacetone in methanol.", "Step 2: Add 1 equivalent of sodium hydroxide to the solution and stir for 30 minutes.", "Step 3: Slowly add 1 equivalent of hydrogen peroxide to the solution while stirring.", "Step 4: Add 1 equivalent of sulfuric acid to the solution and stir for 1 hour.", "Step 5: Extract the product with ethyl acetate and dry over anhydrous magnesium sulfate.", "Step 6: Concentrate the solution and purify the product by column chromatography.", "Step 7: Cyclize the purified product by heating it in water at 80°C for 2 hours.", "Step 8: Cool the solution and extract the product with ethyl acetate.", "Step 9: Dry the organic layer over anhydrous magnesium sulfate and concentrate the solution to obtain the final product, a mixture of diastereomers of 3,5-dimethyloxane-2,6-dione." ] }

CAS RN

7446-84-6

Product Name

3,5-dimethyloxane-2,6-dione, Mixture of diastereomers

Molecular Formula

C7H10O3

Molecular Weight

142.2

Purity

0

Origin of Product

United States

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